Cas no 72052-96-1 (1,3,5-Triazin-2(1H)-one,4-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-)

1,3,5-Triazin-2(1H)-one,4-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- structure
72052-96-1 structure
Nome del prodotto:1,3,5-Triazin-2(1H)-one,4-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
Numero CAS:72052-96-1
MF:C8H15N4O13P3
MW:468.144984483719
CID:571931
PubChem ID:126357

1,3,5-Triazin-2(1H)-one,4-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,5-Triazin-2(1H)-one,4-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]-
    • 1,2:4,5-DI-O-ISOPROPYLIDENE-BETA-D-FRUCTOPYRANOSE
    • 5-Aza-2'-deoxycytidine-5'-triphosphate
    • 1,3,5-TRIAZIN-2(1H)-ONE, 4-AMINO-1-(2-DEOXY-5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-
    • 4-AMINO-1-(2-DEOXY-5-O-(HYDROXY((HYDROXY(PHOSPHONOOXY)PHOSPHINYL)OXY)PHOSPHINYL)-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-1,3,5-TRIAZIN-2(1H)-ONE
    • 1,3,5-Triazin-2(1H)-one, 4-amino-1-(2-deoxy-5-O-(hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)-beta-D-erythro-pentofuranosyl)-
    • 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-4-imino-1,4-dihydro-1,3,5-triazin-2-ol
    • 72052-96-1
    • SCHEMBL1152753
    • UNII-DJX4AL4ENX
    • 5-AZA-2'-DEOXYCYTIDINE TRIPHOSPHATE
    • CHEMBL3798652
    • [[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
    • 5-Aza-dctp
    • DTXSID90992783
    • F6G
    • DJX4AL4ENX
    • Inchi: InChI=1S/C8H15N4O13P3/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(23-6)2-22-27(18,19)25-28(20,21)24-26(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H,20,21)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1
    • Chiave InChI: GCYYBBDIYHRTCW-KVQBGUIXSA-N
    • Sorrisi: C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Proprietà calcolate

  • Massa esatta: 467.98484754g/mol
  • Massa monoisotopica: 467.98484754g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 8
  • Complessità: 825
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 260Ų
  • XLogP3: -5.4

Proprietà sperimentali

  • Densità: 2.54
  • Punto di ebollizione: 803.2°C at 760 mmHg
  • Punto di infiammabilità: 439.6°C
  • Indice di rifrazione: 1.819
  • PSA: 292.51000
  • LogP: -1.20660

1,3,5-Triazin-2(1H)-one,4-amino-1-[2-deoxy-5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-erythro-pentofuranosyl]- Letteratura correlata

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd